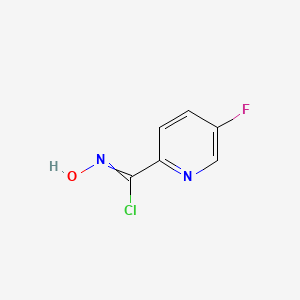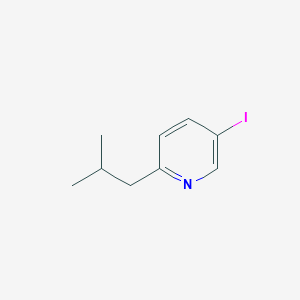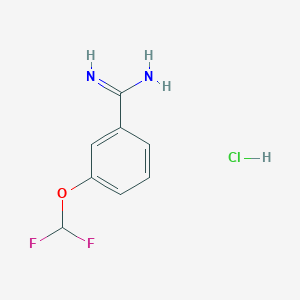
5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to the thiadiazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-chloro-2-methylbenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chloro substituent on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit urease, an enzyme involved in the hydrolysis of urea, by forming a stable complex with the enzyme’s active site. This inhibition can lead to a decrease in the production of ammonia and other byproducts, which is beneficial in treating certain medical conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 3-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
- 3-(4-Cyanophenyl)-1,3,4-thiadiazol-2-amine
Comparison
Compared to these similar compounds, 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This unique substitution pattern can influence its reactivity, biological activity, and overall chemical properties. For instance, the chloro group can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles, while the methyl group can affect its steric and electronic properties.
Propriétés
Formule moléculaire |
C9H8ClN3S |
|---|---|
Poids moléculaire |
225.70 g/mol |
Nom IUPAC |
5-(3-chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-5-6(3-2-4-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
Clé InChI |
TYINLRSFJSAOGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


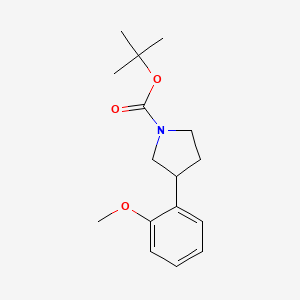
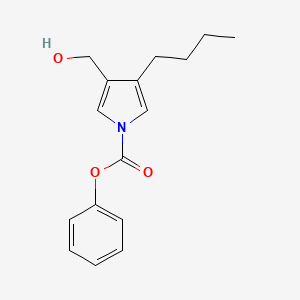
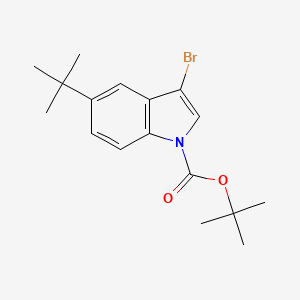
![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13680707.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
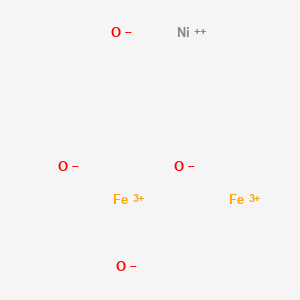
![8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13680743.png)
